molecular formula C13H23NO2 B5668559 (4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol

(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol

Cat. No. B5668559
M. Wt: 225.33 g/mol
InChI Key: TUUJOHQKDBMRJW-ZDUSSCGKSA-N
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Description

The molecule "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" represents a specific structure within the realm of organic chemistry, characterized by its unique combination of functional groups and stereochemistry. Its relevance spans from synthetic organic chemistry to potential pharmacological applications due to its distinct chemical structure.

Synthesis Analysis

The synthesis of complex molecules like "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" often involves multi-step reactions that include the formation of the cyclobutylcarbonyl group, introduction of trimethyl moieties, and the creation of the piperidinol core. Techniques such as cyclization, carbonylation, and stereoselective synthesis play crucial roles in constructing the molecule's framework.

Molecular Structure Analysis

The molecular structure of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" is notable for its stereochemistry at the 4S position, which can influence the molecule's physical and chemical properties. Advanced spectroscopic methods, including NMR and X-ray crystallography, are essential tools for elucidating the compound's detailed structural aspects.

Chemical Reactions and Properties

This molecule can participate in various chemical reactions, reflecting its reactivity patterns. For instance, the piperidinol moiety might undergo nucleophilic substitution reactions, while the cyclobutylcarbonyl group could be involved in electrophilic addition reactions. The presence of multiple functional groups enables a wide range of chemical transformations, making it a versatile intermediate for further synthetic applications.

Physical Properties Analysis

The physical properties of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol," such as melting point, boiling point, solubility, and optical rotation, are influenced by its molecular structure. These characteristics are critical for determining the compound's behavior in different environments and solvents, which is essential for both synthesis and application phases.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, define the compound's utility in chemical syntheses and potential biological interactions. Understanding these properties is vital for predicting the molecule's behavior in complex chemical systems and potential pharmacological settings.

References for further reading on these topics are available, focusing on the synthesis, molecular structure, and chemical properties of related compounds and methodologies:

  • Discovery and investigation of novel antineoplastic agents and the relevance of molecular structure in drug development (Hossain et al., 2020).
  • The role of cycloaddition reactions in organic synthesis and the construction of cyclic structures (Rigby & Pigge, 1998).
  • Exploring the synthesis of pyridines and quinolines from propargylic alcohols and their significance in medicinal chemistry (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

cyclobutyl-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-12(2)9-14(8-7-13(12,3)16)11(15)10-5-4-6-10/h10,16H,4-9H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUJOHQKDBMRJW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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